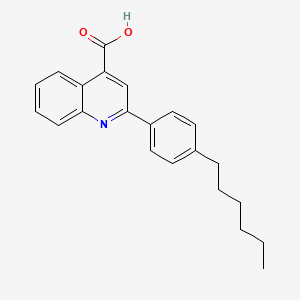
4-苯氧基硫代苯酚
概述
描述
4-Phenoxythiophenol is an organic compound with the molecular formula C₁₂H₁₀OS. It is known for its role as a pharmacophore, particularly in inhibiting the activity of cytosolic phospholipase A2 (cPLA2), an enzyme involved in the production of inflammatory prostaglandins . This compound has a molecular weight of 202.27 g/mol and is used primarily in research settings .
科学研究应用
4-Phenoxythiophenol is utilized in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Inhibiting cPLA2, which is involved in inflammatory processes.
Medicine: Potential therapeutic applications due to its anti-inflammatory properties.
Industry: Used in the development of pharmaceuticals and other chemical products.
作用机制
Target of Action
4-Phenoxythiophenol, also known as 4-phenoxybenzenethiol, is a chemical compound used primarily for research and development
Mode of Action
For example, some phenolic compounds have been shown to exhibit antimicrobial properties . .
Biochemical Pathways
The biochemical pathways influenced by 4-Phenoxythiophenol are not well-documented. Phenolic compounds, in general, are known to participate in various biochemical pathways. For instance, they are involved in the biosynthesis of hydroxybenzoic acids, hydroxycinnamic acids, coumarins, phenylethanoids, flavonoids, and others . .
Pharmacokinetics
In general, the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic potential . .
Result of Action
As a phenolic compound, it may exhibit antioxidant properties, but this is speculative without specific studies on 4-Phenoxythiophenol .
Action Environment
For instance, light-induced nitration pathways of phenols are important processes for the transformation of pesticide-derived secondary pollutants into toxic derivatives in surface waters . .
生化分析
Biochemical Properties
Phenolic compounds, a group to which 4-Phenoxythiophenol belongs, are known for their free radical scavenging and metal chelating properties, as well as their effects on cell signaling pathways and gene expression .
Cellular Effects
While specific cellular effects of 4-Phenoxythiophenol are not extensively studied, a derivative of 4-phenoxyphenol, 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP), has been shown to exert inhibitory activity against hepatocellular carcinoma (HCC) cell lines, including anti-proliferation and induction of apoptosis .
Molecular Mechanism
Phenolic compounds are known to exert their pharmacological actions mainly from their free radical scavenging and metal chelating properties, as well as their effects on cell signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 4-Phenoxythiophenol in laboratory settings are not well-documented. It is known that the evaluation of effects which vary over time is essential in laboratory settings. These effects occur on timescales ranging from milliseconds (response time) to years (lifetime) .
Dosage Effects in Animal Models
The selection of appropriate animal models is critical, considering factors such as physiological and pathophysiological similarities, availability, and ethical considerations .
Metabolic Pathways
Phenolic compounds are known to be secondary metabolites of plants which constitute an important group, i.e., phenylpropanoids .
Transport and Distribution
The transport and distribution of products purchased in the reporting year, between a company’s tier 1 suppliers and its own operations in vehicles not owned or operated by the reporting company, are known .
Subcellular Localization
The subcellular location of a protein provides valuable insights to bioinformaticians in terms of drug designs and discovery, genomics, and various other aspects of medical research .
准备方法
Synthetic Routes and Reaction Conditions: 4-Phenoxythiophenol can be synthesized through various methods. One common synthetic route involves the reaction of 4-bromodiphenyl ether with iodine and magnesium in tetrahydrofuran, followed by the addition of sulfur . The reaction conditions typically involve heating and metallation, followed by reduction steps .
Industrial Production Methods: While specific industrial production methods for 4-Phenoxythiophenol are not extensively documented, the synthesis generally follows similar organic synthesis protocols involving halogenated precursors and sulfur sources under controlled conditions .
化学反应分析
Types of Reactions: 4-Phenoxythiophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophenol.
Substitution: Various substituted phenyl derivatives.
相似化合物的比较
Phenol: A simpler structure with a hydroxyl group attached to a benzene ring.
Thiophenol: Similar to 4-Phenoxythiophenol but lacks the phenoxy group.
4-Hexylresorcinol: A phenolic compound with antiseptic properties.
Uniqueness: 4-Phenoxythiophenol is unique due to its dual functional groups (phenoxy and thiol), which confer specific reactivity and biological activity. Its ability to inhibit cPLA2 distinguishes it from other phenolic and thiophenolic compounds .
属性
IUPAC Name |
4-phenoxybenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS/c14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFOTXYLUWEYFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375126 | |
| Record name | 4-Phenoxythiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38778-05-1 | |
| Record name | 4-Phenoxythiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 38778-05-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
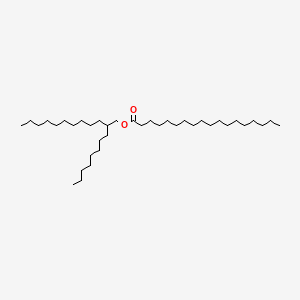
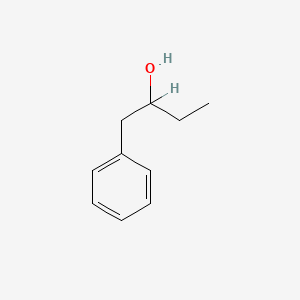
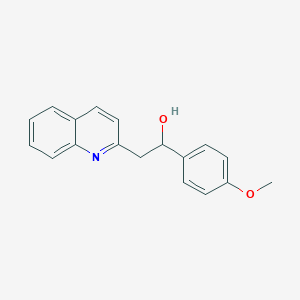
![1-{3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl}ethan-1-one](/img/structure/B1597040.png)
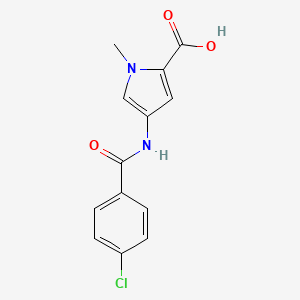



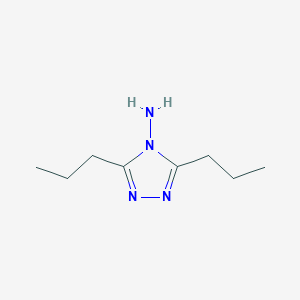

![2-Ethoxy-5-[(piperidine-1-carbonyl)-amino]-benzenesulfonyl chloride](/img/structure/B1597055.png)


